4-[(3-Nitrophenoxy)acetyl]morpholine 4-[(3-Nitrophenoxy)acetyl]morpholine
Brand Name: Vulcanchem
CAS No.: 50508-38-8
VCID: VC7437456
InChI: InChI=1S/C12H14N2O5/c15-12(13-4-6-18-7-5-13)9-19-11-3-1-2-10(8-11)14(16)17/h1-3,8H,4-7,9H2
SMILES: C1COCCN1C(=O)COC2=CC=CC(=C2)[N+](=O)[O-]
Molecular Formula: C12H14N2O5
Molecular Weight: 266.253

4-[(3-Nitrophenoxy)acetyl]morpholine

CAS No.: 50508-38-8

Cat. No.: VC7437456

Molecular Formula: C12H14N2O5

Molecular Weight: 266.253

* For research use only. Not for human or veterinary use.

4-[(3-Nitrophenoxy)acetyl]morpholine - 50508-38-8

Specification

CAS No. 50508-38-8
Molecular Formula C12H14N2O5
Molecular Weight 266.253
IUPAC Name 1-morpholin-4-yl-2-(3-nitrophenoxy)ethanone
Standard InChI InChI=1S/C12H14N2O5/c15-12(13-4-6-18-7-5-13)9-19-11-3-1-2-10(8-11)14(16)17/h1-3,8H,4-7,9H2
Standard InChI Key FWLAPZFEDJOVRS-UHFFFAOYSA-N
SMILES C1COCCN1C(=O)COC2=CC=CC(=C2)[N+](=O)[O-]

Introduction

Chemical Identity and Structural Characteristics

4-[(3-Nitrophenoxy)acetyl]morpholine is characterized by a morpholine ring (a six-membered heterocycle containing one oxygen and one nitrogen atom) conjugated to a 3-nitrophenoxyacetyl group. The acetyl linkage distinguishes it from the methyl-substituted analog, 4-[(3-nitrophenoxy)methyl]morpholine, which has been more extensively documented .

Molecular Formula and Physicochemical Properties

The molecular formula of 4-[(3-nitrophenoxy)acetyl]morpholine is C12H13N2O5, with a molecular weight of 265.25 g/mol. Key structural features include:

  • Nitro group (-NO2): Imparts electron-withdrawing effects, influencing reactivity and stability.

  • Morpholine ring: Enhances solubility in polar solvents and modulates pharmacokinetic properties.

  • Acetyl spacer: Alters steric and electronic interactions compared to methyl-linked analogs .

Table 1: Comparative Properties of Nitrophenoxy-Morpholine Derivatives

Property4-[(3-Nitrophenoxy)acetyl]morpholine4-[(3-Nitrophenoxy)methyl]morpholine
Molecular FormulaC12H13N2O5C11H14N2O4
Molecular Weight (g/mol)265.25238.24
Key Functional GroupsAcetyl, nitro, morpholineMethyl, nitro, morpholine
SolubilityModerate in DMSO, ethanolHigh in chloroform, acetone

Reactivity and Functional Transformations

The nitro group and acetyl spacer enable diverse chemical transformations:

Reduction of Nitro Group

Catalytic hydrogenation (H2/Pd-C) reduces the nitro group to an amine, yielding 4-[(3-aminophenoxy)acetyl]morpholine:

C12H13N2O5+3H2C12H15N2O3+2H2O\text{C}_{12}\text{H}_{13}\text{N}_2\text{O}_5 + 3\text{H}_2 \rightarrow \text{C}_{12}\text{H}_{15}\text{N}_2\text{O}_3 + 2\text{H}_2\text{O}

This product is a potential precursor for pharmaceutical agents due to the amine’s nucleophilic reactivity .

Hydrolysis Reactions

Under acidic or basic conditions, the acetyl group undergoes hydrolysis:

C12H13N2O5+H2O3-NO2C6H4OH+C4H9NO2\text{C}_{12}\text{H}_{13}\text{N}_2\text{O}_5 + \text{H}_2\text{O} \rightarrow 3\text{-NO}_2\text{C}_6\text{H}_4\text{OH} + \text{C}_4\text{H}_9\text{NO}_2

This generates 3-nitrophenol and morpholine-4-acetic acid, which can be exploited in controlled-release systems .

Applications in Scientific Research

Though direct studies on 4-[(3-nitrophenoxy)acetyl]morpholine are sparse, structurally related compounds inform its potential uses:

Medicinal Chemistry

Nitroaromatic-morpholine hybrids exhibit:

  • Antimicrobial activity: Disruption of bacterial cell membrane integrity via nitro group redox cycling.

  • Anticancer potential: Inhibition of kinase enzymes involved in tumor proliferation .

Materials Science

The nitro group’s electron-deficient nature makes it suitable for:

  • Photolabile linkers: UV-induced cleavage for controlled drug delivery (e.g., in solid-phase synthesis) .

  • Polymer modifiers: Enhancing thermal stability in nitro-functionalized resins.

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